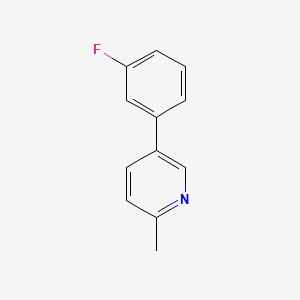

5-(3-Fluorophenyl)-2-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-fluorophenyl)-2-methylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c1-9-5-6-11(8-14-9)10-3-2-4-12(13)7-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNYZKWSFIPXRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673401 | |

| Record name | 5-(3-Fluorophenyl)-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713143-67-0 | |

| Record name | 5-(3-Fluorophenyl)-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(3-Fluorophenyl)-2-methylpyridine as a building block in organic synthesis

An In-depth Technical Guide to 5-(3-Fluorophenyl)-2-methylpyridine as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor and a basic center, enhancing solubility and enabling critical interactions with biological targets.[1] The strategic incorporation of fluorine into these scaffolds has become a powerful tactic in drug design.[2][3][4] Fluorine, with its high electronegativity and small van der Waals radius, can profoundly modulate a molecule's physicochemical and pharmacokinetic properties.[3][5] It can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through unique electronic interactions, and improve membrane permeability, ultimately leading to more potent and effective drug candidates.[4][6][7]

The this compound motif combines these advantageous features. It presents a synthetically versatile platform where the 2-methyl group provides a handle for further functionalization or can influence the electronic nature of the ring, while the 5-(3-fluorophenyl) group serves as a metabolically robust, lipophilic moiety. This guide provides a technical overview of the synthesis and synthetic utility of this compound, offering field-proven insights into its application as a core building block in the development of complex organic molecules.

Physicochemical and Structural Properties

Understanding the inherent properties of this compound is critical for its effective use. The molecule's reactivity and behavior are governed by the interplay of its three constituent parts: the electron-deficient pyridine ring, the electron-donating 2-methyl group, and the inductively electron-withdrawing 3-fluorophenyl substituent.

The pyridine nitrogen is a Lewis basic site, though its basicity is attenuated by the attached aromatic system. The 2-methyl group, being electron-donating, slightly increases the electron density of the ring and can influence the regioselectivity of certain reactions. Conversely, the 3-fluorophenyl group exerts a net electron-withdrawing effect, which can impact the reactivity of the pyridine core and provide a site for potential metabolic blocking.

| Property | Value (Estimated) | Justification / Source |

| Molecular Formula | C₁₂H₁₀FN | Based on structure. |

| Molecular Weight | 187.21 g/mol | Calculated from formula.[8] |

| Appearance | Off-white to yellow solid | Analogy to similar biaryl compounds like 5-Methyl-2-phenylpyridine.[9] |

| Boiling Point | >250 °C | Estimated based on the high boiling points of its components (Pyridine: 115°C, 5-Ethyl-2-methylpyridine: 178°C) and increased molecular weight.[10][11] |

| Melting Point | 32-36 °C | Inferred from similar compounds like 5-Bromo-2-methylpyridine.[12] |

| Solubility | Soluble in organic solvents (DCM, THF, Dioxane); sparingly soluble in water. | General property of arylpyridines. |

| pKa | ~5.0 - 5.5 | Slightly lower than pyridine (pKa 5.19) due to the electron-withdrawing fluorophenyl group.[10] |

Core Synthesis: Suzuki-Miyaura Cross-Coupling

The most direct and widely adopted method for constructing the this compound core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a robust and high-yielding pathway for forming C-C bonds between aryl halides and boronic acids. The key is coupling a readily available halogenated pyridine with a fluorinated phenylboronic acid.

General Reaction Scheme

The synthesis involves the reaction of 5-bromo-2-methylpyridine with (3-fluorophenyl)boronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.

Caption: Workflow for the Suzuki-Miyaura synthesis of the target compound.

Detailed Experimental Protocol

-

Vessel Preparation: To a flame-dried round-bottom flask or reaction vial, add 5-bromo-2-methylpyridine (1.0 equiv), (3-fluorophenyl)boronic acid (1.2 equiv), and a suitable base such as K₂CO₃ (2.0 equiv).

-

Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).

-

Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Causality Behind Experimental Choices

-

Catalyst & Ligand System: The coupling of heteroaryl halides can be challenging due to the potential for the pyridine nitrogen to coordinate to the palladium center and inhibit catalysis.[13] The use of bulky, electron-rich dialkylbiaryl phosphine ligands (like SPhos or XPhos) is critical. These ligands promote the formation of monoligated, highly active Pd(0) species, which accelerate both the oxidative addition of the C-Br bond and the final reductive elimination step to form the product.[14]

-

Choice of Base and Solvent: The base (e.g., K₂CO₃) is essential for the transmetalation step, converting the boronic acid into a more nucleophilic boronate species. An aqueous solvent system is often beneficial as it helps dissolve the inorganic base and can facilitate the speciation of the boronic acid for efficient transmetalation.[13][15]

Application as a Synthetic Intermediate: The Buchwald-Hartwig Amination

Once synthesized, this compound can be further elaborated. A common strategy involves introducing a halogen at another position on the pyridine ring (e.g., at the 6-position via directed ortho-metalation followed by halogenation) to serve as a handle for subsequent reactions. One of the most powerful transformations for such a halogenated intermediate is the Buchwald-Hartwig amination, a palladium-catalyzed reaction to form C-N bonds.[16][17] This is a cornerstone reaction in drug discovery for accessing aryl and heteroaryl amines.

General Reaction Scheme

This example illustrates the coupling of a hypothetical 6-bromo-5-(3-fluorophenyl)-2-methylpyridine intermediate with a generic primary or secondary amine.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 5. researchgate.net [researchgate.net]

- 6. inhancetechnologies.com [inhancetechnologies.com]

- 7. mdpi.com [mdpi.com]

- 8. 2-(4-Fluorophenyl)-5-methyl-pyridine | CymitQuimica [cymitquimica.com]

- 9. 5-Methyl-2-phenylpyridine | C12H11N | CID 47467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

- 12. 5-Bromo-2-methylpyridine = 99.0 HPLC 3430-13-5 [sigmaaldrich.com]

- 13. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Introduction: The Strategic Importance of the Fluorinated Phenylpyridine Scaffold

An In-Depth Technical Guide to the Biological Activity of 5-(3-Fluorophenyl)-2-methylpyridine Derivatives

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. When combined with a phenyl substituent at the 5-position, the resulting 5-phenylpyridine core offers a versatile platform for exploring diverse biological targets. The strategic introduction of a fluorine atom, particularly at the 3-position of the phenyl ring, creates the this compound scaffold, a structure of significant interest in modern drug discovery.

Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—allow it to serve as a powerful bioisostere for a hydrogen atom. Its introduction can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins by altering electronic distribution and creating specific intermolecular interactions. This guide provides a comprehensive overview of the known biological activities of derivatives based on this core structure, detailing their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols required for their evaluation.

Primary Biological Activities and Mechanistic Insights

Research into 5-phenylpyridine derivatives has revealed a range of biological activities, with a significant focus on anticancer and central nervous system (CNS) applications. The 3-fluoro substitution often enhances potency and selectivity within these domains.

Anticancer and Cytotoxic Potential

The this compound scaffold is a key constituent of potent kinase inhibitors and cytotoxic agents. Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[1]

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Several studies have identified pyridine derivatives as effective EGFR inhibitors.[2] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like MAPK/ERK and PI3K/Akt, promoting cell proliferation, survival, and migration. The pyridine core can mimic the hinge-binding interactions of ATP in the kinase active site.[1] Molecular docking studies suggest that compounds incorporating this scaffold bind effectively to the EGFR active site, positioning them as potential inhibitors for cancers characterized by EGFR overexpression, such as certain lung and breast cancers.[2]

-

c-Met Kinase Inhibition: The c-Met tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in tumor growth, invasion, and metastasis. Pyrazolopyridine derivatives, which share structural similarities with the phenylpyridine core, have demonstrated potent, nanomolar inhibition of c-Met.[3] The introduction of a substituted phenyl ring is critical for achieving high potency, suggesting that the this compound scaffold is a promising starting point for developing selective c-Met inhibitors.

-

PIM-1 Kinase Inhibition: PIM kinases are a family of serine/threonine kinases that are overexpressed in various hematological and solid tumors, where they promote cell survival and proliferation. Pyridine-based hybrids have been developed as potent PIM-1 inhibitors, inducing apoptosis and autophagy in cancer cell lines like MCF-7 (breast cancer).[4] The most active compounds in these series often achieve IC₅₀ values in the low nanomolar range, highlighting the scaffold's suitability for targeting this oncogenic kinase.[4]

-

General Cytotoxicity: Beyond specific kinase targets, these derivatives exhibit broad cytotoxic activity against a panel of human cancer cell lines. Commonly used cell lines for evaluation include HCT-15 (colorectal adenocarcinoma), MCF-7 (breast adenocarcinoma), HepG-2 (hepatocellular carcinoma), and Caco-2 (colorectal carcinoma).[5][6] The mechanism often involves the induction of apoptosis, a form of programmed cell death essential for eliminating malignant cells.[3][6]

Table 1: Representative Anticancer Activity of Phenylpyridine and Related Derivatives

| Compound Class | Target/Cell Line | Measured Activity (IC₅₀) | Reference |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridines | HCT-116 (Colon) | 1.98 µM | [7] |

| Pyrazolo[3,4-b]pyridines | MCF-7 (Breast) | 4.66 µM | [7] |

| 2-oxo-1′H-spiro-indoline-pyridines | Caco-2 (Colorectal) | 7.83 - 13.61 µM | [6] |

| 2,3-diaryl-3H-imidazo[4,5-b]pyridines | K562 (Leukemia) | 42 - 57 µmol/L | [8] |

| Thioxopyrazolo[3,4-b]pyridines | HepG-2 (Liver) | 3.42 - 3.56 mM | [3] |

| Pyridine-Oxadiazole Hybrids | PIM-1 Kinase | 14.3 nM | [4] |

Central Nervous System (CNS) Activity

-

Neuronal Nicotinic Acetylcholine Receptor (nAChR) Modulation: A key study demonstrated that substituting the C5 position of the pyridine ring with bulky groups, such as phenyl or substituted phenyl moieties, leads to high-affinity ligands for neuronal nAChRs.[9] These receptors are crucial for cognitive processes, and their modulation is a therapeutic strategy for neurological disorders. The study identified compounds with Kᵢ values ranging from 0.055 to 0.69 nM, indicating extremely potent binding.[9] Depending on other structural modifications, these derivatives can act as either agonists or antagonists at different nAChR subtypes, offering a pathway to develop highly selective CNS agents.[9]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on their substitution patterns.

-

Role of the 3-Fluoro Group: The fluorine atom at the 3-position of the phenyl ring is an electron-withdrawing group that can significantly alter the electronic properties of the ring. This modification can enhance binding to target proteins through favorable electrostatic or dipole interactions. Furthermore, the C-F bond is metabolically stable, which can improve the pharmacokinetic profile of the compound by preventing oxidative metabolism at that position.[10] In some contexts, fluorine's ability to improve oral bioavailability has been explicitly noted.[11]

-

Influence of the C5-Phenyl Group: The presence of a phenyl ring at the 5-position of the pyridine core is critical for high-affinity binding to targets like nAChRs, where it likely interacts with a hydrophobic pocket in the receptor's binding site.[9]

-

Impact of Other Substituents: The antiproliferative activity of pyridine derivatives is sensitive to the number and position of other functional groups. For instance, the placement of methoxy (O-CH₃) groups can modulate activity, and the addition of halogens (Br, Cl) or amine (NH₂) groups can have a significant, though sometimes unpredictable, effect depending on the specific cell line and target.[12]

Experimental Protocols for Biological Evaluation

To validate the biological activity of novel this compound derivatives, a series of standardized in vitro assays are essential. The following protocols provide a framework for reproducible and reliable evaluation.

General Workflow for In Vitro Evaluation

The logical progression from compound synthesis to biological characterization is crucial. This workflow ensures that initial cytotoxicity is established before proceeding to more complex and costly mechanistic assays like kinase inhibition or receptor binding.

Caption: General workflow for the evaluation of novel chemical entities.

Protocol 1: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][13][14] It measures the metabolic activity of cells, as mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Caption: Step-by-step workflow for the MTT cell viability assay.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a general method for measuring the inhibition of a specific kinase (e.g., EGFR, PIM-1) using a luminescence-based assay that quantifies ADP production, a direct product of kinase activity.[7]

Materials:

-

Recombinant kinase (e.g., EGFR, c-Met, PIM-1)

-

Kinase-specific substrate peptide

-

ATP

-

Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂, 0.1mg/ml BSA)

-

Test compounds and a known inhibitor (e.g., Staurosporine)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well plates (white, low-volume)

-

Plate reader for luminescence detection

Procedure:

-

Reaction Setup: In a 384-well plate, add the test compounds at various concentrations.

-

Kinase Reaction: Prepare a master mix containing the kinase assay buffer, the specific substrate, ATP, and the target kinase enzyme. Add this mixture to the wells to initiate the reaction. The total volume is typically 5 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

Stop Reaction & ADP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

-

Luminescence Measurement: The newly synthesized ATP is consumed by a luciferase enzyme, generating a light signal that is proportional to the initial amount of ADP produced. Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration.

Visualizing the Mechanism: EGFR Signaling Pathway

Many pyridine derivatives exert their anticancer effects by inhibiting key signaling pathways. The diagram below illustrates the EGFR pathway and highlights the point of inhibition by a targeted drug.

Caption: Simplified EGFR signaling pathway and the site of action for kinase inhibitors.

Conclusion

Derivatives of the this compound scaffold represent a highly promising class of bioactive molecules with significant potential in oncology and neuroscience. Their demonstrated ability to potently inhibit key oncogenic kinases like EGFR, c-Met, and PIM-1, coupled with their high-affinity modulation of neuronal nAChRs, underscores the versatility of this chemical framework. The strategic inclusion of the 3-fluoro substituent is a key design element that often enhances metabolic stability and target engagement. Further exploration of this scaffold, guided by the robust experimental protocols outlined in this guide, will undoubtedly lead to the development of novel and effective therapeutic agents.

References

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. journaljpri.com [journaljpri.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives | MDPI [mdpi.com]

- 6. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 13. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 14. mdpi.com [mdpi.com]

The Strategic Incorporation of 5-(3-Fluorophenyl)-2-methylpyridine in the Synthesis of Vorapaxar Sulfate: A Technical Guide

Introduction: Vorapaxar and the Quest for Potent Antiplatelet Therapeutics

Vorapaxar sulfate, marketed as ZONTIVITY™, represents a significant advancement in antiplatelet therapy. It functions as a first-in-class, orally active antagonist of the protease-activated receptor-1 (PAR-1), the primary thrombin receptor on human platelets.[1] By selectively inhibiting thrombin-mediated platelet activation, Vorapaxar offers a novel mechanism to reduce the risk of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral artery disease.[2][3] The synthesis of this complex, himbacine-derived molecule is a testament to modern medicinal chemistry, requiring a strategic and efficient assembly of its core components. This guide provides an in-depth technical analysis of a pivotal step in this synthesis: the incorporation of the 5-(3-Fluorophenyl)-2-methylpyridine moiety, a critical determinant of the drug's potency and pharmacokinetic profile.

The Pivotal Role of the 5-Aryl-2-vinylpyridine Moiety: A Structure-Activity Relationship (SAR) Perspective

The molecular architecture of Vorapaxar features a complex tricyclic lactone core derived from the natural product himbacine, appended with a substituted vinylpyridine side chain.[4] Extensive structure-activity relationship (SAR) studies have revealed that the nature and substitution pattern of this pyridine ring are paramount for optimal PAR-1 affinity and favorable pharmacokinetic properties. Specifically, a 2-vinylpyridyl ring bearing an aryl or heteroaryl substituent at the 5-position was identified as a key pharmacophore, significantly enhancing the antagonist's potency. The 3-fluorophenyl group, in particular, was found to be an optimal substituent, contributing to the high affinity (Kᵢ of 8.1 nM) of Vorapaxar for the PAR-1 receptor.[5] This strategic placement of the fluorinated arylpyridine moiety underscores the importance of its precursor, this compound, in the overall synthetic strategy.

Synthetic Strategy: A Palladium-Catalyzed Cross-Coupling Approach

The construction of the critical C-C bond between the himbacine-derived core and the 5-(3-fluorophenyl)pyridine fragment is achieved through a palladium-catalyzed cross-coupling reaction. This family of reactions, which includes the Suzuki-Miyaura and Heck couplings, has revolutionized pharmaceutical synthesis by enabling the efficient formation of biaryl and vinyl-aryl linkages. In the context of Vorapaxar synthesis, a Heck-type reaction is employed to couple a vinylstannane derivative of the himbacine core with a halogenated precursor of the 5-(3-fluorophenyl)pyridine moiety.

The following diagram illustrates the key synthetic disconnection in the Vorapaxar synthesis, highlighting the strategic importance of this compound as a building block.

Caption: Retrosynthetic analysis of Vorapaxar, highlighting the key Heck coupling step.

Experimental Protocol: Synthesis of the Key Intermediate

The following section details a representative experimental protocol for the crucial Heck coupling reaction in the synthesis of Vorapaxar. This protocol is synthesized from established methodologies in the field of medicinal chemistry for the preparation of Vorapaxar and its analogues.

Reaction: Palladium-catalyzed Heck coupling of a vinylstannane-functionalized himbacine core with 2-bromo-5-(3-fluorophenyl)pyridine.

Precursor Synthesis: this compound is first converted to its corresponding 2-bromo derivative via established bromination methods to prepare it for the cross-coupling reaction.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Supplier |

| Vinylstannane-functionalized Himbacine Core | N/A | - | Custom Synthesis |

| 2-Bromo-5-(3-fluorophenyl)pyridine | 437064-59-8 | 252.06 | Commercial |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Commercial |

| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Commercial |

| Anhydrous Toluene | 108-88-3 | 92.14 | Commercial |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the vinylstannane-functionalized himbacine core (1.0 equivalent).

-

Solvent Addition: Under a nitrogen atmosphere, add anhydrous toluene and anhydrous N,N-dimethylformamide (DMF) in a 4:1 ratio to dissolve the starting material.

-

Reagent Addition: To the stirred solution, add 2-bromo-5-(3-fluorophenyl)pyridine (1.2 equivalents).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 100 °C and maintain stirring under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired coupled product, a key intermediate in the synthesis of Vorapaxar.

The following workflow diagram illustrates the key steps in the synthesis of the Vorapaxar intermediate.

Caption: Workflow for the palladium-catalyzed coupling in Vorapaxar synthesis.

Conclusion: A Cornerstone of a Potent Antithrombotic Agent

The strategic selection and efficient incorporation of this compound are fundamental to the successful synthesis of Vorapaxar sulfate. This key building block, introduced via a robust palladium-catalyzed cross-coupling reaction, forms a critical pharmacophore that dictates the high potency and favorable drug-like properties of this important antiplatelet agent. The synthesis underscores the power of modern organic chemistry in constructing complex and life-saving therapeutics.

References

- 1. In vitro pharmacological characterization of vorapaxar, a novel platelet thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Vorapaxar (MK-5348) | PAR-1 Antagonist | Antiplatelet | TargetMol [targetmol.com]

- 4. Synthesis of novel and potent vorapaxar analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. axonmedchem.com [axonmedchem.com]

An In-depth Technical Guide to the Reactivity of the 2-Methylpyridine Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylpyridine, also known as α-picoline, is a foundational heterocyclic scaffold in organic synthesis, prized for its versatile reactivity.[1][2] This guide provides an in-depth exploration of the chemical behavior of the 2-methylpyridine core, moving beyond a simple catalog of reactions to elucidate the underlying principles that govern its transformations. We will dissect the nuanced reactivity of both the pyridine ring and its activated methyl group, offering field-proven insights into experimental design and execution. This document is structured to serve as a practical and authoritative resource for chemists engaged in pharmaceutical research, agrochemical development, and materials science, where the strategic functionalization of this heterocycle is paramount.

The Dualistic Nature of 2-Methylpyridine: A Tale of Two Reactive Sites

The reactivity of 2-methylpyridine is defined by a fascinating duality: the electrophilic and nucleophilic character of the pyridine ring, and the pronounced acidity of the C-H bonds of the α-methyl group. Understanding this interplay is critical for designing selective and high-yielding synthetic transformations.

-

The Pyridine Ring: As a heteroaromatic system, the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. Conversely, electrophilic aromatic substitution is generally sluggish and requires forcing conditions. The nitrogen atom itself is a basic and nucleophilic center, readily participating in reactions with acids and electrophiles.[3]

-

The 2-Methyl Group: The proximity of the methyl group to the ring nitrogen significantly increases the acidity of its protons compared to toluene. The pKa of 2-methylpyridine's conjugate acid is 5.94, indicating it is slightly more basic than pyridine.[4] This enhanced acidity allows for facile deprotonation by strong bases, generating a nucleophilic picolyl anion that is a cornerstone of its synthetic utility.[4][5][6]

This guide will systematically explore the key classes of reactions stemming from these fundamental properties.

Caption: Duality of Reactivity in 2-Methylpyridine.

Reactions at the Methyl Group: The Workhorse of Picoline Chemistry

The majority of synthetic applications involving 2-methylpyridine leverage the reactivity of the methyl group.[4]

Oxidation to Picolinic Acid and Derivatives

The oxidation of the 2-methyl group to a carboxylic acid affords picolinic acid, a valuable bidentate chelating agent and synthetic intermediate.[1][7]

Causality Behind Experimental Choices:

-

Oxidant Selection: Potassium permanganate (KMnO₄) is a classic and effective oxidant for this transformation in a laboratory setting.[4][7] For industrial-scale production, ammoxidation followed by hydrolysis of the resulting nitrile is often employed.[7] Other methods include oxidation with nitric acid or manganese dioxide in sulfuric acid.[7][8] The choice of oxidant depends on scale, cost, and functional group tolerance of the substrate.

-

Reaction Conditions: The oxidation with KMnO₄ is typically carried out in an aqueous medium. The reaction is highly exothermic and requires careful temperature control to prevent over-oxidation and decomposition.

Protocol: Laboratory-Scale Synthesis of Picolinic Acid

-

Setup: A round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Reaction: 2-Methylpyridine is dissolved in water. A solution of potassium permanganate in water is added portion-wise, maintaining the reaction temperature below a designated point (e.g., 90°C).

-

Workup: After the addition is complete and the purple color of the permanganate has discharged, the reaction mixture is filtered to remove the manganese dioxide byproduct.

-

Isolation: The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the picolinic acid, which can then be collected by filtration.

| Reactant | Oxidizing Agent | Typical Yield | Reference |

| 2-Methylpyridine | Potassium Permanganate | Good | [7] |

| 2-Methylpyridine | Nitric Acid | Variable | [7] |

| 2-Picoline Sulfate | Manganese Dioxide/H₂SO₄ | High | [8] |

Deprotonation and Subsequent Alkylation/Condensation

The generation of the 2-picolyl anion via deprotonation is arguably the most powerful tool for elaborating the 2-methylpyridine core.

Causality Behind Experimental Choices:

-

Base Selection: Strong bases such as butyllithium (BuLi) or lithium diisopropylamide (LDA) are required for complete deprotonation.[4][5] The choice between these bases can be influenced by the presence of other functional groups and the desired regioselectivity in more complex substrates.[5][9]

-

Solvent and Temperature: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the highly reactive organolithium species. These reactions are typically conducted at low temperatures (-78 °C) to maintain the stability of the picolyl anion and control reactivity.[10]

Protocol: General Procedure for Deprotonation and Electrophilic Quench

-

Setup: A flame-dried, three-necked flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a syringe port, and maintained under an inert atmosphere.

-

Deprotonation: Anhydrous THF and 2-methylpyridine are added to the flask and cooled to -78 °C. A solution of n-butyllithium in hexanes is added dropwise, and the resulting deep red solution is stirred for a period to ensure complete anion formation.

-

Electrophilic Addition: The desired electrophile (e.g., an alkyl halide, aldehyde, or ketone) is added dropwise at -78 °C.

-

Quench and Workup: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride) and allowed to warm to room temperature. The product is then extracted into an organic solvent.

A significant industrial application of this reactivity is the condensation with formaldehyde to produce 2-vinylpyridine, a monomer used in the production of specialty polymers.[4]

References

- 1. 2-Methylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 2. Human Metabolome Database: Showing metabocard for 2-Methylpyridine (HMDB0061888) [hmdb.ca]

- 3. homework.study.com [homework.study.com]

- 4. 2-Methylpyridine - Wikipedia [en.wikipedia.org]

- 5. Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alkylpyridines Deprotonation of α-hydrogens LDA (Ph-Li) N Base N + B.. [askfilo.com]

- 7. Picolinic acid - Wikipedia [en.wikipedia.org]

- 8. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]

- 9. Item - Pyridone functionalization: regioselective deprotonation of 6-methylpyridin-2(1H)- and -4(1H)-one derivatives - Loughborough University - Figshare [repository.lboro.ac.uk]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

The Impact of 3-Fluorophenyl Substitution on Pyridine Reactivity: A Technical Guide

Introduction

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, prized for its unique electronic properties and versatile reactivity. In the pursuit of fine-tuning molecular characteristics such as metabolic stability, binding affinity, and cell permeability, the strategic incorporation of fluorine has become an indispensable tool. This guide provides an in-depth technical analysis of the impact of a specific, yet increasingly common, structural modification: the substitution of a pyridine ring with a 3-fluorophenyl group at the 3-position.

We will dissect the nuanced electronic interplay between the halogenated aromatic substituent and the heterocyclic core. This document moves beyond a simple catalog of reactions to explain the underlying causality—the "why"—behind observed changes in basicity, susceptibility to electrophilic and nucleophilic attack, and behavior in metal-catalyzed transformations. This guide is intended for researchers, medicinal chemists, and process development professionals seeking a deeper, field-proven understanding of this important structural motif.

Part 1: Electronic and Structural Consequences of 3-Fluorophenyl Substitution

The introduction of a 3-fluorophenyl group at the C3 position of pyridine imparts a distinct electronic signature that propagates throughout the heterocyclic system. This influence is a composite of inductive and resonance effects originating from the fluorine atom, transmitted through the phenyl ring, and ultimately exerted on the pyridine core.

The Dual Nature of Fluorine's Electronic Influence

Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I) through the sigma bond network. This effect polarizes the C-F bond and acidifies the molecule.[1] Concurrently, fluorine possesses lone pairs that can be donated into an adjacent π-system, a weaker, electron-donating resonance effect (+R).

The net electronic impact of a substituent is quantitatively described by Hammett constants (σ).[2] A positive σ value indicates an electron-withdrawing character, while a negative value signifies electron-donating properties. For fluorine, the inductive effect dominates, but its influence is position-dependent.

-

σ_meta (σ_m): Primarily reflects the inductive effect. For fluorine, σ_m is +0.34 .[3]

-

σ_para (σ_p): Reflects a combination of inductive and resonance effects. For fluorine, σ_p is +0.06 , indicating the +R effect partially counteracts the strong -I effect.[4]

When placed at the 3-position of the phenyl ring, the fluorine atom primarily exerts its strong inductive pull on the phenyl π-system, making the entire 3-fluorophenyl substituent electron-withdrawing relative to an unsubstituted phenyl ring.

Impact on Pyridine Basicity (pKa)

The most immediate and measurable consequence of this electron-withdrawing effect is a reduction in the basicity of the pyridine nitrogen. The substituent pulls electron density away from the ring, decreasing the availability of the nitrogen's lone pair for protonation. This is reflected in the pKa of the conjugate acid (the pyridinium ion).

| Compound | pKa of Conjugate Acid | Rationale for Change from Pyridine |

| Pyridine | 5.25[1][5] | Reference compound. |

| 3-Phenylpyridine | 4.73 - 4.85[6][7] | The phenyl group is weakly electron-withdrawing, slightly reducing basicity. |

| 3-(3-Fluorophenyl)pyridine | ~4.5 (Estimated) | The 3-fluorophenyl group is more strongly electron-withdrawing than phenyl due to the fluorine's -I effect, causing a more significant reduction in basicity. |

| 3-Fluoropyridine | 2.97[8] | Direct attachment of fluorine to the pyridine ring causes a very strong inductive withdrawal and a drastic reduction in basicity. |

Note: An experimental pKa for 3-(3-fluorophenyl)pyridine was not located; the value is estimated based on the electronic effects relative to known compounds.

This modulation of pKa is critical in drug design, as it directly influences a compound's ionization state at physiological pH, affecting solubility, receptor binding, and membrane transport.

Part 2: Influence on Core Pyridine Reactivity

The altered electronic landscape of the pyridine ring directly governs its reactivity in key synthetic transformations.

Electrophilic Aromatic Substitution (EAS)

Pyridine is inherently electron-deficient compared to benzene due to the electronegative nitrogen atom. Consequently, it undergoes electrophilic aromatic substitution (EAS) reluctantly, requiring harsh conditions.[9] Substitution occurs preferentially at the C3 and C5 positions, as attack at C2, C4, or C6 leads to a highly unstable resonance intermediate with a positive charge on the electronegative nitrogen.[10]

The presence of the electron-withdrawing 3-(3-fluorophenyl) group further deactivates the pyridine ring towards electrophilic attack. The rate of reaction is significantly reduced compared to unsubstituted pyridine. The directing effect still favors the remaining open meta-position (C5), as it avoids placing the intermediate positive charge adjacent to the already electron-poor C3.

Caption: Electrophilic Aromatic Substitution on 3-(3-fluorophenyl)pyridine.

Under the strongly acidic conditions often required for EAS (e.g., nitration), the pyridine nitrogen is protonated, creating a pyridinium species.[11] This vastly increases the deactivation of the ring, making substitution even more challenging.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions, provided a suitable leaving group is present. Attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be stabilized by the electronegative nitrogen atom.

The 3-(3-fluorophenyl) substituent does not directly participate in resonance stabilization of the Meisenheimer complex. However, its overall inductive electron-withdrawing nature slightly enhances the electrophilicity of the C2, C4, and C6 positions, making the ring marginally more reactive towards nucleophiles compared to 3-phenylpyridine, though this effect is modest. The primary drivers for SNAr reactivity remain the nature of the leaving group and the presence of strong activating groups at the ortho/para positions relative to the leaving group.

Caption: Nucleophilic Aromatic Substitution at C2 of a substituted pyridine.

Metal-Catalyzed Cross-Coupling Reactions

3-(3-Fluorophenyl)pyridine is most commonly synthesized via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[12] In these reactions, the electronic properties conferred by the substituent can influence the efficiency of the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

When using a halogenated 3-(3-fluorophenyl)pyridine as a substrate for further coupling, the electron-withdrawing nature of the molecule can make the C-X (X=Cl, Br, I) bond more susceptible to oxidative addition by a low-valent metal catalyst (e.g., Pd(0)).

Caption: General workflow for the synthesis of 3-(3-fluorophenyl)pyridine.

Coordination Chemistry

The ability of a pyridine derivative to act as a ligand in a transition metal complex is directly related to the Lewis basicity of the nitrogen lone pair.[1][13] As established, the 3-fluorophenyl group reduces the electron density at the nitrogen, making 3-(3-fluorophenyl)pyridine a weaker Lewis base than both pyridine and 3-phenylpyridine.

This has significant implications:

-

Weaker M-N Bonds: It will form less stable complexes with metal centers compared to more basic pyridines.

-

Catalyst Poisoning: In reactions where a transition metal catalyst is employed, its reduced tendency to coordinate may be advantageous, minimizing catalyst inhibition or "poisoning" that can occur with more basic heterocycles.[14]

Part 3: Experimental Protocols

The following protocols are representative methodologies for the synthesis and reactivity analysis of the title compound.

Protocol 1: Synthesis of 3-(3-Fluorophenyl)pyridine via Suzuki-Miyaura Coupling

This protocol is adapted from standard literature procedures for Suzuki-Miyaura cross-coupling reactions involving pyridines.[12]

Materials:

-

3-Bromopyridine

-

(3-Fluorophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄), anhydrous

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromopyridine (1.0 eq.), (3-fluorophenyl)boronic acid (1.2 eq.), and potassium phosphate (2.5 eq.).

-

Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

-

Add anhydrous 1,4-dioxane (approx. 5 mL per mmol of 3-bromopyridine) and degassed water (approx. 1 mL per mmol) via syringe.

-

To this stirring suspension, add Pd(PPh₃)₄ (0.03 eq.).

-

Heat the reaction mixture to 90-95 °C and maintain with vigorous stirring for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting bromide.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with additional ethyl acetate.

-

Wash the combined organic filtrate with water, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 3-(3-fluorophenyl)pyridine as the final product.

Protocol 2: Probing Reactivity via N-Oxidation

This protocol allows for a qualitative or quantitative comparison of the rate of N-oxidation, which is sensitive to the electronic properties of the pyridine nitrogen.[15][16][17]

Materials:

-

3-(3-Fluorophenyl)pyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

Procedure:

-

Dissolve 3-(3-fluorophenyl)pyridine (1.0 eq.) in dichloromethane (approx. 10 mL per mmol) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve m-CPBA (1.3 eq.) in a minimal amount of DCM.

-

Add the m-CPBA solution dropwise to the stirring pyridine solution over 15 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by TLC, observing the consumption of the starting material and the formation of a more polar product (the N-oxide).

-

Upon completion, quench the reaction by slowly adding saturated sodium thiosulfate solution to destroy excess peroxide, followed by saturated sodium bicarbonate solution to remove m-chlorobenzoic acid.

-

Separate the layers in a separatory funnel. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude 3-(3-fluorophenyl)pyridine N-oxide can be purified by chromatography or crystallization if necessary.

(For a kinetic study, aliquots would be taken at timed intervals, quenched, and analyzed by a quantitative method like HPLC or ¹H NMR with an internal standard to determine the rate of conversion.)

Conclusion

The 3-fluorophenyl substituent exerts a potent, multifaceted influence on the reactivity of the pyridine core. Its strong, inductively-driven electron-withdrawing nature serves to:

-

Decrease Basicity: The pKa of the pyridine nitrogen is significantly lowered, impacting its behavior in biological systems and as a ligand.

-

Deactivate Toward Electrophiles: The pyridine ring becomes even less susceptible to electrophilic aromatic substitution than the parent heterocycle.

-

Modulate Reactivity in Catalysis: The electronic perturbation affects the kinetics of metal-catalyzed cross-coupling reactions and reduces the pyridine's ability to coordinate to and potentially inhibit metal centers.

A thorough understanding of these principles is not merely academic; it is a predictive tool that empowers chemists to rationally design molecules with tailored reactivity profiles, accelerating the development of novel pharmaceuticals, agrochemicals, and functional materials.

References

- 1. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. global.oup.com [global.oup.com]

- 4. web.viu.ca [web.viu.ca]

- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 6. 3-Phenylpyridine CAS#: 1008-88-4 [m.chemicalbook.com]

- 7. Showing Compound 3-Phenylpyridine (FDB004418) - FooDB [foodb.ca]

- 8. 3-Fluoropyridine CAS#: 372-47-4 [m.chemicalbook.com]

- 9. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 10. quora.com [quora.com]

- 11. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Metal-phosphine complex - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. arkat-usa.org [arkat-usa.org]

Unlocking the Therapeutic Potential of 5-(3-Fluorophenyl)-2-methylpyridine Analogs: A Guide to Target Identification and Validation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-phenyl-2-methylpyridine scaffold represents a privileged structure in modern medicinal chemistry, with analogs demonstrating significant therapeutic promise across a spectrum of diseases. This guide provides an in-depth exploration of the potential therapeutic targets for 5-(3-Fluorophenyl)-2-methylpyridine analogs, with a primary focus on the compelling evidence supporting the modulation of the Metabotropic Glutamate Receptor 5 (mGluR5). Furthermore, we will delve into secondary and exploratory targets, including the Chemoattractant Receptor-Homologous Molecule Expressed on Th2 cells (CRTH2), to offer a comprehensive landscape of therapeutic opportunities. Crucially, this document outlines a robust, multi-faceted workflow for the identification and validation of molecular targets for novel analogs, equipping researchers with the strategic and methodological framework necessary to accelerate their drug discovery programs.

Part 1: The this compound Scaffold: A Foundation for Therapeutic Innovation

The 5-phenyl-2-methylpyridine core is a key pharmacophore found in a number of biologically active small molecules. The introduction of a fluorine atom at the 3-position of the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule, often enhancing metabolic stability and target affinity. This strategic fluorination, coupled with the inherent drug-like properties of the pyridine ring, has made this scaffold a focal point for the development of novel therapeutics.

Part 2: Primary Therapeutic Target: Metabotropic Glutamate Receptor 5 (mGluR5)

A substantial body of preclinical and clinical research has identified the metabotropic glutamate receptor 5 (mGluR5) as a primary and highly promising therapeutic target for analogs of 5-phenyl-2-methylpyridine.[1][2] These compounds, notably 2-Methyl-6-(phenylethynyl)pyridine (MPEP) and 3-((2-Methyl-4-thiazolyl)ethynyl)pyridine (MTEP), have been instrumental in elucidating the role of mGluR5 in the central nervous system (CNS).[1][3]

Biological Rationale for Targeting mGluR5

mGluR5 is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability.[4] Its dysfunction has been implicated in a wide array of neurological and psychiatric disorders, making it a prime target for therapeutic intervention.[2][5]

-

Addiction: mGluR5 is densely expressed in brain regions associated with reward and motivation.[1] Negative allosteric modulators (NAMs) of mGluR5 have been shown to reduce the self-administration of addictive substances like cocaine, ethanol, and nicotine in animal models.[1]

-

Depression and Anxiety: The modulation of glutamatergic signaling through mGluR5 has shown antidepressant-like and anxiolytic effects in preclinical studies.[4]

-

Neurodegenerative Diseases: Targeting mGluR5 is being explored as a potential therapeutic strategy for conditions such as Parkinson's disease, Alzheimer's disease, and Huntington's disease.[2][5]

-

Pain Management: mGluR5 antagonists have demonstrated potential in managing various pain states.[3]

The 5-phenyl-2-methylpyridine scaffold has been a cornerstone in the development of potent and selective mGluR5 NAMs.[6][7] These compounds do not directly compete with the endogenous ligand glutamate but instead bind to an allosteric site on the receptor, offering a more nuanced and potentially safer modulation of receptor activity.[2]

Signaling Pathway of mGluR5

The signaling cascade initiated by mGluR5 activation is complex and cell-type specific. A simplified representation of the canonical pathway is depicted below.

Caption: Simplified mGluR5 signaling pathway.

Part 3: Secondary and Exploratory Therapeutic Targets

While mGluR5 stands out as the primary target, the versatility of the 5-phenyl-2-methylpyridine scaffold suggests the potential for interaction with other biologically relevant molecules.

Chemoattractant Receptor-Homologous Molecule Expressed on Th2 cells (CRTH2)

CRTH2, also known as the prostaglandin D2 receptor 2 (DP2), is a GPCR that mediates pro-inflammatory responses, particularly in allergic diseases.[8] Several CRTH2 antagonists are currently in clinical development for the treatment of asthma and other allergic conditions.[9] The rationale for considering CRTH2 as a potential target for this compound analogs stems from the fact that various pyridine-containing scaffolds have been explored in the design of CRTH2 antagonists.[8][10] While direct evidence is lacking for the this compound core, its structural features warrant investigation into its potential CRTH2 inhibitory activity, especially in the context of developing anti-inflammatory agents.[11]

Exploratory Targets

The broader chemical space of pyridine derivatives has been associated with a range of other biological activities. These represent more speculative but potentially rewarding avenues for investigation for novel this compound analogs.

-

Thrombin Receptor Antagonists: A patent for a diethyl{[5-(3-fluorophenyl)-pyridine-2-yl]methyl}phosphonate indicates its utility in the synthesis of himbacine analogs, which are known thrombin receptor antagonists.[12] This suggests that the 5-(3-fluorophenyl)-pyridine core could be a valuable pharmacophore for developing novel antithrombotic agents.

-

Kinase Inhibition: Various pyridine-containing compounds have been developed as inhibitors of protein kinases, which are critical regulators of cell signaling and are frequently dysregulated in cancer. For example, derivatives of N-(3-fluorophenyl) acetamide have been investigated as Aurora Kinase B inhibitors.[13] Given the prevalence of the pyridine motif in kinase inhibitors, screening novel this compound analogs against a panel of kinases could uncover unexpected anticancer activities.[14]

Part 4: A Comprehensive Workflow for Target Identification and Validation

For novel this compound analogs with an unknown mechanism of action, a systematic approach to target identification and validation is crucial.[15][16] This workflow integrates computational, biochemical, and cell-based methodologies.

Caption: A workflow for target identification and validation.

Step-by-Step Methodologies

1. Phenotypic Screening:

-

Objective: To identify the biological effect of a novel analog in a disease-relevant context without a priori knowledge of the target.[17]

-

Protocol:

-

Select a panel of human cancer cell lines or primary cells relevant to a specific disease area.

-

Treat the cells with a range of concentrations of the this compound analog.

-

After a defined incubation period (e.g., 72 hours), assess cell viability using an MTS or CellTiter-Glo assay.

-

In parallel, utilize high-content imaging or reporter gene assays to monitor the modulation of specific signaling pathways (e.g., NF-κB, Wnt, MAPK).

-

-

Rationale: This initial step provides crucial information about the compound's potency and the biological processes it affects, guiding subsequent target identification efforts.

2. Target Identification:

-

Objective: To identify the specific molecular target(s) responsible for the observed phenotype.

-

Methods:

-

Affinity-Based Pull-Down: This method uses a modified version of the small molecule to isolate its binding partners from a cell lysate.[18][19]

-

Synthesize a derivative of the this compound analog with a linker and an affinity tag (e.g., biotin).

-

Immobilize the biotinylated compound on streptavidin-coated beads.

-

Incubate the beads with a cell lysate to allow for protein binding.

-

Wash away non-specific binders.

-

Elute the specifically bound proteins.

-

Identify the eluted proteins by mass spectrometry.

-

-

Label-Free Approaches: These methods identify targets by observing changes in protein properties upon compound binding in their native state.[18] Examples include thermal proteome profiling (TPP), which measures changes in protein thermal stability.

-

3. Target Validation:

-

Objective: To confirm that the identified protein is the true target of the compound and that its modulation is responsible for the observed biological effect.[15]

-

Protocols:

-

Direct Binding Assays:

-

Surface Plasmon Resonance (SPR):

-

Immobilize the purified recombinant target protein on an SPR sensor chip.

-

Flow a series of concentrations of the this compound analog over the chip.

-

Measure the change in the refractive index at the surface, which is proportional to the binding.

-

Calculate the binding affinity (KD) and kinetics (kon, koff).

-

-

-

Target-Based Functional Assays:

-

mGluR5 Functional Assay (Calcium Mobilization):

-

Use a cell line stably expressing human mGluR5 (e.g., HEK293-mGluR5).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

-

Pre-incubate the cells with various concentrations of the this compound analog.

-

Stimulate the cells with a submaximal concentration of glutamate.

-

Measure the resulting increase in intracellular calcium using a fluorescence plate reader.

-

Determine the IC50 value for the inhibition of the glutamate-induced calcium signal.[4]

-

-

-

Cellular Target Engagement Assays:

-

Cellular Thermal Shift Assay (CETSA):

-

Treat intact cells with the this compound analog.

-

Heat aliquots of the cell suspension to a range of temperatures.

-

Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of the target protein remaining in the soluble fraction by Western blot or mass spectrometry.

-

A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

-

-

-

Data Presentation

| Assay Type | Parameter Measured | Example Data for a Hypothetical Analog |

| Cell Viability (MCF-7) | GI50 | 1.5 µM |

| mGluR5 Calcium Mobilization | IC50 | 50 nM |

| SPR (recombinant mGluR5) | KD | 25 nM |

| CETSA (in-cell) | ΔTm | +3.5 °C at 10 µM |

Part 5: Conclusion and Future Directions

The this compound scaffold holds immense potential for the development of novel therapeutics. The strong evidence pointing to mGluR5 as a primary target provides a clear path for the development of CNS-penetrant drugs for a range of neurological and psychiatric disorders. Furthermore, the exploration of secondary targets such as CRTH2 and various kinases could expand the therapeutic applications of this versatile chemical class into inflammatory diseases and oncology.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency, selectivity, and pharmacokinetic properties of novel analogs for specific targets.

-

In Vivo Efficacy Studies: To translate the in vitro findings into relevant animal models of disease.

-

Advanced Target Identification: Employing cutting-edge chemoproteomic techniques to uncover novel and unexpected targets.

By combining rational drug design with a rigorous and systematic approach to target identification and validation, the full therapeutic potential of this compound analogs can be realized.

Part 6: References

-

Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window - PMC. (n.d.). PubMed Central. --INVALID-LINK--

-

Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators. (2024). ACS Publications. --INVALID-LINK--

-

Target Identification and Validation (Small Molecules). (n.d.). UCL. --INVALID-LINK--

-

Target identification of small molecules: an overview of the current applications in drug discovery. (n.d.). Semantic Scholar. --INVALID-LINK--

-

US8329905B2 - Synthesis of diethyl{[5-(3-fluorophenyl)-pyridine-2yl]methyl}phosphonate. (n.d.). Google Patents. --INVALID-LINK--

-

Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023). PubMed Central. --INVALID-LINK--

-

Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. --INVALID-LINK--

-

mGluR5 negative allosteric modulators overview: a medicinal chemistry approach towards a series of novel therapeutic agents. (n.d.). PubMed. --INVALID-LINK--

-

Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024). (n.d.). --INVALID-LINK--

-

mGluR5 Negative Allosteric Modulators Overview: A Medicinal Chemistry Approach Towards a Series of Novel Therapeutic Agents. (2011). Bentham Science Publishers. --INVALID-LINK--

-

Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? (n.d.). PubMed Central. --INVALID-LINK--

-

Benzodiazepinone Derivatives as CRTH2 Antagonists - PMC. (n.d.). NIH. --INVALID-LINK--

-

Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series - PMC. (n.d.). PubMed Central. --INVALID-LINK--

-

Novel selective orally active CRTH2 antagonists for allergic inflammation developed from in silico derived hits. (n.d.). PubMed. --INVALID-LINK--

-

Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? (n.d.). Frontiers. --INVALID-LINK--

-

Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition. (n.d.). PubMed Central. --INVALID-LINK--

-

Benzodiazepinone Derivatives as CRTH2 Antagonists. (n.d.). PubMed. --INVALID-LINK--

-

US7169791B2 - Inhibitors of tyrosine kinases. (n.d.). Google Patents. --INVALID-LINK--

-

A small molecule CRTH2 antagonist inhibits FITC-induced allergic cutaneous inflammation. (n.d.). PubMed. --INVALID-LINK--

-

Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC. (n.d.). PubMed Central. --INVALID-LINK--

-

Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. (n.d.). PubMed Central. --INVALID-LINK--

-

US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine. (n.d.). Google Patents. --INVALID-LINK--

-

WO 2018/183936 Al - Broad Institute. (n.d.). --INVALID-LINK--

-

EP0333020A2 - Process for the preparation of substituted pyridines. (n.d.). Google Patents. --INVALID-LINK--

-

Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). (n.d.). --INVALID-LINK--

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed. --INVALID-LINK--

-

Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (n.d.). MDPI. --INVALID-LINK--

-

5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC. (n.d.). NIH. --INVALID-LINK--

-

Synthesis and biological activity of novel 5-fluoro-2'-deoxyuridine phosphoramidate prodrugs. (n.d.). PubMed. --INVALID-LINK--

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (n.d.). MDPI. --INVALID-LINK--

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. --INVALID-LINK--

-

Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC. (2022). NIH. --INVALID-LINK--

-

Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. (2021). MDPI. --INVALID-LINK--

-

Synthesis of 2'-methylene-substituted 5-azapyrimidine, 6-azapyrimidine, and 3-deazaguanine nucleoside analogues as potential antitumor/antiviral agents. (n.d.). PubMed. --INVALID-LINK--

-

2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (n.d.). MDPI. --INVALID-LINK--

-

3-methyl-5-phenylpyridine. (n.d.). TargetMol Chemicals. --INVALID-LINK--

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. (n.d.). PubMed Central. --INVALID-LINK--

-

Biological Activity of Naturally Derived Naphthyridines. (n.d.). MDPI. --INVALID-LINK--

-

Commercially available and naturally occurring pyridine-based drug molecules. (n.d.). ResearchGate. --INVALID-LINK--

References

- 1. Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mGluR5 negative allosteric modulators overview: a medicinal chemistry approach towards a series of novel therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Benzodiazepinone Derivatives as CRTH2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzodiazepinone Derivatives as CRTH2 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel selective orally active CRTH2 antagonists for allergic inflammation developed from in silico derived hits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A small molecule CRTH2 antagonist inhibits FITC-induced allergic cutaneous inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US8329905B2 - Synthesis of diethyl{[5-(3-fluorophenyl)-pyridine-2yl]methyl}phosphonate - Google Patents [patents.google.com]

- 13. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US7169791B2 - Inhibitors of tyrosine kinases - Google Patents [patents.google.com]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 17. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]

- 18. [PDF] Target identification of small molecules: an overview of the current applications in drug discovery | Semantic Scholar [semanticscholar.org]

- 19. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(3-Fluorophenyl)-2-methylpyridine (CAS Number: 713143-67-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Fluorophenyl)-2-methylpyridine is a fluorinated pyridine derivative that has garnered significant interest in the pharmaceutical industry as a key intermediate in the synthesis of Vorapaxar.[1][2] Vorapaxar is a first-in-class protease-activated receptor-1 (PAR-1) antagonist developed for the prevention of thrombotic cardiovascular events. The incorporation of the 3-fluorophenyl moiety is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates. This guide provides a comprehensive overview of the known properties, synthesis, and handling of this compound, with a focus on its application in drug discovery and development.

Physicochemical Properties

Detailed experimental physicochemical data for this compound is not extensively available in peer-reviewed literature. However, based on its structure and data from analogous compounds, the following properties can be predicted:

| Property | Value | Source |

| CAS Number | 713143-67-0 | |

| Molecular Formula | C₁₂H₁₀FN | |

| Molecular Weight | 187.22 g/mol | |

| Physical Form | Liquid | [2] |

| Purity | Typically ≥97% | |

| Predicted Boiling Point | ~300 °C | [1] (analog) |

| Predicted Density | ~1.1 g/cm³ | [3] (analog) |

| Predicted pKa | ~5.35 | [1] (analog) |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water. |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction involves the coupling of a halopyridine, typically 5-bromo-2-methylpyridine, with 3-fluorophenylboronic acid.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Detailed Experimental Protocol:

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of similar substrates.[4][5]

Materials:

-

5-bromo-2-methylpyridine

-

3-fluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Equipment:

-

Schlenk flask or other suitable reaction vessel for inert atmosphere reactions

-

Magnetic stirrer and heat plate

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add 5-bromo-2-methylpyridine (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

-

Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of anhydrous 1,4-dioxane under an inert atmosphere.

-

Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reactants. Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Role in the Synthesis of Vorapaxar